UK 356618 vs. Batimastat: Selectivity Window Comparison for MMP-3 Over Off-Target MMPs
UK 356618 demonstrates 5.9 nM potency against MMP-3 with a defined selectivity window of >140-fold versus MMP-1 (51,000 nM), MMP-2 (1,790 nM), MMP-9 (840 nM), and MMP-14 (1,900 nM), and approximately 12-fold selectivity versus MMP-13 (73 nM) . In contrast, the prototypical broad-spectrum MMP inhibitor Batimastat (BB-94) inhibits MMP-3 with an IC50 of 20 nM while simultaneously inhibiting MMP-1, MMP-2, MMP-9, and MMP-7 with IC50 values of 3 nM, 4 nM, 4 nM, and 6 nM respectively—a selectivity ratio of less than 7-fold across the entire panel . This represents a fundamental difference in inhibitor class: UK 356618 provides a >20-fold larger selectivity window for discriminating MMP-3 activity from off-target MMP effects compared to Batimastat in the same assay class.
| Evidence Dimension | Selectivity ratio (IC50 off-target / IC50 MMP-3) across MMP-1, MMP-2, MMP-9, MMP-14 |
|---|---|
| Target Compound Data | MMP-3 IC50 = 5.9 nM; MMP-1 IC50 = 51,000 nM (8,644×); MMP-2 IC50 = 1,790 nM (303×); MMP-9 IC50 = 840 nM (142×); MMP-14 IC50 = 1,900 nM (322×); MMP-13 IC50 = 73 nM (12×) |
| Comparator Or Baseline | Batimastat: MMP-3 IC50 = 20 nM; MMP-1 IC50 = 3 nM (0.15×); MMP-2 IC50 = 4 nM (0.2×); MMP-9 IC50 = 4 nM (0.2×); MMP-7 IC50 = 6 nM (0.3×) |
| Quantified Difference | UK 356618 selectivity window exceeds 140-fold for four MMP subtypes versus Batimastat's <7-fold window; UK 356618 achieves >20-fold larger differential selectivity |
| Conditions | Recombinant human MMP enzymes; fluorometric peptide substrate cleavage assays (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2); 30-minute preincubation |
Why This Matters
Researchers requiring MMP-3-specific phenotypic attribution cannot use Batimastat due to its near-equipotent inhibition of MMP-1, MMP-2, and MMP-9; UK 356618's >140-fold window enables clean dissection of MMP-3-dependent pathways.
